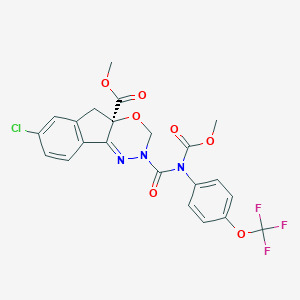

(R)-Indoxacarb

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (4aR)-7-chloro-2-[methoxycarbonyl-[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClF3N3O7/c1-33-18(30)21-10-12-9-13(23)3-8-16(12)17(21)27-28(11-35-21)19(31)29(20(32)34-2)14-4-6-15(7-5-14)36-22(24,25)26/h3-9H,10-11H2,1-2H3/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBCVPMMZEGZULK-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC3=C(C1=NN(CO2)C(=O)N(C4=CC=C(C=C4)OC(F)(F)F)C(=O)OC)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@]12CC3=C(C1=NN(CO2)C(=O)N(C4=CC=C(C=C4)OC(F)(F)F)C(=O)OC)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClF3N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317230 | |

| Record name | (R)-Indoxacarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185608-75-7 | |

| Record name | (R)-Indoxacarb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=185608-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indoxacarb, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185608757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-Indoxacarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indoxacarb, (-)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDOXACARB, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/610LV0BX3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Asymmetric Synthesis and Enantiomeric Purity of Indoxacarb

Advanced Synthetic Pathways for Enantioselective Production of Indoxacarb (B177179) Stereoisomers

The journey from racemic indoxacarb to enantiomerically enriched forms has involved sophisticated chemical strategies. Initially, indoxacarb was produced as a racemic molecule inchem.orgresearchgate.net. However, the discovery that the (S)-enantiomer possessed superior insecticidal properties spurred the development of chiral syntheses. Early chiral syntheses could yield material with approximately 50% ee of the (S)-enantiomer researchgate.net. More advanced pathways have since been developed, aiming for significantly higher enantiomeric purity, often exceeding 98% for the (S)-isomer google.comjustia.comepo.org. While the primary focus of research has been on the enantioselective production of (S)-indoxacarb due to its biological activity, the principles and methodologies employed are fundamental to achieving enantiomeric enrichment of either stereoisomer. These pathways typically involve the use of chiral catalysts to direct the stereochemical outcome of key bond-forming reactions.

Chiral Catalysis in (S)-Indoxacarb Synthesis: Methodologies and Efficiency

Chiral catalysis has emerged as a cornerstone in the enantioselective synthesis of (S)-indoxacarb. Traditional methods often relied on less efficient chiral catalysts, such as quinine (B1679958) derivatives like cinchonine, which typically resulted in (S)-indoxacarb with around 75% enantiomeric excess google.comjustia.comepo.org.

Recent innovations have introduced highly efficient chiral catalysts, often based on metal complexes, that significantly enhance selectivity and reaction rates. A notable advancement involves zirconium-based chiral catalysts prepared from precursors like 3-tert-butyl-5-(chloromethyl)salicylaldehyde and cyclohexanediamine (B8721093) google.comjustia.comepo.org. These catalysts have demonstrated the ability to increase the (S)-enantiomer content from approximately 75% to over 98% google.comjustia.comepo.org. Furthermore, the incorporation of organic polymeric ligands into these catalyst systems allows for efficient recycling, thereby reducing production costs and improving the sustainability of the process google.comjustia.com. The reaction conditions typically involve the asymmetric synthesis of tert-butyl hydroperoxide and 5-chloro-2-methoxycarbonyl-1-indanone ester, with optimized parameters leading to high yields and selectivity google.com. For instance, a typical reaction might involve a molar ratio of 1:1.2-1.5:0.05-0.1 (indanone ester: tert-butyl hydroperoxide: catalyst) at temperatures between 60-120°C under reflux for approximately 4 hours, a significant reduction from previous 24-hour reaction times google.com.

Other catalytic systems explored include those employing quinidine (B1679956) hydrochloride in conjunction with manganese salts (e.g., manganese chloride, sulfate (B86663), or hydroxide) patsnap.com. These methodologies represent significant progress in achieving high enantiomeric purity, making the industrial-scale production of (S)-indoxacarb more viable and cost-effective.

Table 1: Chiral Catalysis in (S)-Indoxacarb Synthesis

| Catalyst System | Starting S-Enantiomer Content (approx.) | Achieved S-Enantiomer Content (approx.) | Key Efficiency Improvements | Primary Source |

| Quinine-based catalysts (e.g., Cinchonine) | 75% | 75% | Lower selectivity, longer reaction times (e.g., 24 hours) | google.comjustia.comepo.org |

| Zirconium-based catalysts (from 3-tert-butyl-5-(chloromethyl)salicylaldehyde and cyclohexanediamine) | 75% | ≥98% | Significantly improved selectivity, reduced reaction time (e.g., 4 hours), catalyst recyclability, cost reduction. | google.comjustia.comepo.org |

| Quinidine hydrochloride with Manganese salts (e.g., MnCl₂, MnSO₄, Mn(OH)₂) | Not specified | Not specified | Used in synthesis of key intermediates for (S)-indoxacarb. | patsnap.com |

| Early chiral synthesis development | Racemic | 50% ee | Initial step towards enantioselective production. | researchgate.net |

| Commercial Indoxacarb (DPX-MP062) | Racemic | ~75% (3:1 S:R ratio) | Enriched mixture of the active S-enantiomer. | inchem.orgapvma.gov.aufao.org |

Optimization of Stereoselective Reaction Conditions for Indoxacarb Precursors

The efficiency and enantioselectivity of indoxacarb synthesis are highly dependent on the optimization of reaction conditions, not only for the final step but also for the preparation of key intermediates. For example, the synthesis of the crucial intermediate, methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate, has been improved by using tert-butyl hydroperoxide (TBHP, 70% in H₂O) as an oxidant under mild conditions rsc.org. This protocol is noted for its efficiency, high stereoselectivity, and industrial feasibility.

Optimization efforts for catalyst preparation also play a vital role. This includes fine-tuning the molar ratios of reactants such as 3-tert-butyl-5-(chloromethyl)salicylaldehyde and cyclohexanediamine, as well as selecting appropriate solvents (e.g., methanol (B129727), ethanol (B145695), methylene (B1212753) chloride, dichloroethane) google.comjustia.com. The subsequent asymmetric synthesis reaction parameters, including temperature (e.g., 60-120°C), reaction time (e.g., 4 hours), and reactant molar ratios (e.g., 1:1.2-1.5:0.05-0.1 for indanone ester: tert-butyl hydroperoxide: catalyst), are critical for maximizing the yield and enantiomeric excess of the desired (S)-indoxacarb google.com.

Purification and Isolation Techniques for Enantiomerically Enriched Indoxacarb Compounds

Achieving high enantiomeric purity often requires rigorous purification and isolation techniques following the synthesis. Recrystallization is a widely employed method for separating enantiomers or enriching specific stereoisomers. Various solvent systems have been found effective, including mixtures of n-heptane with toluene (B28343), ethyl acetate (B1210297), or methyl cyclohexane (B81311) with methanol google.comepo.org. For instance, recrystallization from n-heptane/toluene solvent mixtures can isolate indoxacarb that is racemic or enantiomerically enriched google.com.

More specific solvent systems, such as acetonitrile (B52724) or alcohol-based mixtures, used at controlled low temperatures (e.g., -10°C to 10°C), have been reported to yield (S)-indoxacarb with purities exceeding 98% google.com. Examples include using methanol at 65°C followed by cooling to 0°C, or acetonitrile with Sherwood oil at 70°C followed by cooling to -10°C, both achieving high (S)-isomer purity google.com.

Beyond recrystallization, general isolation techniques such as concentration, extraction, precipitation, cooling, filtration, and centrifugation are utilized google.comepo.org. Analytical methods like chiral High-Performance Liquid Chromatography (HPLC) are indispensable for determining the enantiomeric excess (ee) and confirming the purity of the isolated indoxacarb stereoisomers oup.comnih.govresearchgate.net.

Table 2: Purification and Isolation Techniques for Enantiomerically Enriched Indoxacarb

| Technique | Solvent System / Conditions | Achieved Purity (S-enantiomer content) | Primary Source |

| Recrystallization | n-Heptane/Toluene solvent mixture | Racemic or enantiomerically enriched | google.comepo.org |

| Recrystallization | n-Heptane/Ethyl Acetate solvent mixture | Racemic or enantiomerically enriched | google.comepo.org |

| Recrystallization | Methyl Cyclohexane/Methanol solvent mixture | Racemic or enantiomerically enriched | google.comepo.org |

| Solvent Recrystallization | Acetonitrile, alcohol, hydrocarbon, ether, or ester solvents or their mixtures; Temperature: -10°C to 10°C | >98% | google.com |

| Solvent Recrystallization | Methanol; Heated to 65°C, cooled to 0°C, kept for 10 hours | 98.4% | google.com |

| Solvent Recrystallization | Acetonitrile; Heated to 70°C, cooled to 0°C, kept for 10 hours | 98.3% | google.com |

| Solvent Recrystallization | Acetonitrile/Sherwood oil (90-120#); Heated to 70°C, cooled to -10°C, kept for 10 hours | 98.7% | google.com |

| General Isolation | Concentration, extraction, precipitation, cooling, filtration, crystallization, centrifugation, and combinations thereof, followed by drying. | Not specified | google.comepo.org |

| Analytical Separation | Chiral HPLC (e.g., Chiralpak IC, Superchiral S-OD column) | Used for purity determination | oup.comnih.govresearchgate.net |

Compound List

Indoxacarb

(R)-Indoxacarb

(S)-Indoxacarb

DPX-JW062 (Indoxacarb racemate)

DPX-KN128 ((S)-Indoxacarb)

DPX-KN127 (this compound)

DPX-MP062 (Enriched (S)-Indoxacarb mixture)

5-chloro-2-methoxycarbonyl-1-indanone ester

Methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate

3-tert-butyl-5-(chloromethyl)salicylaldehyde

Cyclohexanediamine

Quinidine hydrochloride

Manganese chloride

Manganese sulfate

Manganese hydroxide (B78521)

Cinchonine

Molecular and Physiological Mechanisms of Action of Indoxacarb and Its Metabolites

Voltage-Gated Sodium Channel Modulation by Indoxacarb (B177179) and N-Decarbomethoxylated Metabolite (DCJW)

Indoxacarb itself exhibits limited direct activity against insect VGSCs. Its insecticidal potency is primarily mediated by its active metabolite, DCJW. researchgate.netpiat.org.nzbioone.orgnih.govmdpi.comljmu.ac.ukresearchgate.netmdpi.comresearchgate.netresearchgate.net DCJW acts as a voltage-dependent blocker of these channels, binding to them and stabilizing them in an inactivated state. nih.govresearchgate.netbiorxiv.orgmdpi.comduke.edu This binding effectively inhibits the influx of sodium ions necessary for the generation and propagation of action potentials in neurons. researchgate.netpiat.org.nzmdpi.commdpi.comx-mol.net Consequently, this disruption of neuronal signaling leads to a cascade of physiological effects in insects, including tremors, cessation of feeding, paralysis, and eventual death. researchgate.netpiat.org.nzmdpi.commdpi.comx-mol.net DCJW is significantly more potent than the parent compound, indoxacarb, in blocking sodium channel ion currents, with reported potencies being orders of magnitude higher. piat.org.nzresearchgate.netnih.govjst.go.jp The interaction is characterized by a voltage-dependent block and a shift in the voltage dependence of steady-state inactivation towards more negative potentials, indicating a preference for the inactivated conformation of the VGSC. nih.govjst.go.jpnih.govnih.govresearchgate.netnih.gov

Electrophysiological Studies of Sodium Channel Blockade in Target Organisms

Electrophysiological techniques, particularly whole-cell patch-clamp recordings from insect neurons, have been instrumental in elucidating the precise mechanism of DCJW's action on VGSCs. Studies utilizing dorsal unpaired median (DUM) neurons from the cockroach Periplaneta americana have demonstrated that DCJW potently inhibits sodium currents. nih.govjst.go.jpnih.govnih.govnih.govscispace.com These investigations reveal that DCJW causes a dose-dependent suppression of peak sodium currents, with reported IC50 values in the nanomolar range for insect neuronal preparations. nih.govjst.go.jpnih.govnih.govnih.gov For instance, DCJW at a concentration of 100 nM has been shown to reduce action potential amplitude and induce a significant hyperpolarization of the resting membrane potential in these neurons. nih.govnih.gov In voltage-clamp experiments, DCJW exhibits an IC50 of approximately 28 nM for inhibiting peak sodium currents in cockroach DUM neurons, highlighting its high potency. nih.govnih.gov Furthermore, DCJW has been observed to shift the voltage dependence of steady-state inactivation of sodium channels towards more negative potentials, suggesting a preferential binding to the inactivated state of the channel. nih.govjst.go.jpnih.govnih.govresearchgate.netnih.gov These findings collectively confirm DCJW's role as a direct and potent blocker of insect VGSC function.

Comparative Analysis of (S)- and (R)-Indoxacarb Interactions with Target Receptors

Compound Table

| Compound Name | Description |

| Indoxacarb | The parent oxadiazine insecticide, a pro-insecticide. |

| DCJW | N-decarbomethoxylated metabolite of Indoxacarb, the active insecticidal form. |

Table 1: Comparative Insecticidal Potency of Indoxacarb Enantiomers Against Spodoptera frugiperda

| Enantiomer | LC50 (96h, mg/kg) | Relative Potency (vs. R-Indoxacarb) |

| S-Indoxacarb | 2.61 | ~177x |

| R-Indoxacarb | 463.52 | 1x |

Note: The relative potency is calculated based on the ratio of LC50 values, illustrating the significantly lower insecticidal activity of the R-enantiomer.

Insecticide Resistance Mechanisms and Evolutionary Adaptations to Indoxacarb

Biochemical Resistance Mechanisms in Insect Pests

Metabolic resistance arises from the enhanced ability of insects to detoxify the insecticide before it reaches its target site. This is often mediated by an increase in the activity or expression of detoxification enzymes.

Role of Cytochrome P450 Monooxygenases in Indoxacarb (B177179) Detoxification

Cytochrome P450 monooxygenases (P450s) are a superfamily of enzymes critical for the metabolism of a wide range of xenobiotics, including insecticides. Studies have consistently implicated P450s in indoxacarb resistance across various pest species. For instance, in Helicoverpa armigera, an indoxacarb-selected (IND-SEL) population exhibited significantly increased P450 activity, which was further supported by a synergistic ratio of 2.54 when indoxacarb was co-applied with the P450 inhibitor piperonyl butoxide (PBO) nih.govresearchgate.net. Similarly, in Spodoptera frugiperda, the use of PBO synergized indoxacarb, indicating the involvement of P450 enzymes in resistance nih.govresearchgate.net. In Choristoneura rosaceana, the apple population showed a substantial synergistic ratio of 9.6 with PBO, suggesting a central role for P450s in their indoxacarb resistance nih.gov. The resistance in Helicoverpa armigera strain UN1U3-10 was also suppressed approximately 10-fold by PBO, further implicating P450s nih.gov. In Sitophilus zeamais, PBO significantly increased indoxacarb-induced mortality in resistant populations, pointing to P450-dependent monooxygenases as a potential resistance mechanism bioone.orgresearchgate.net.

Esterase and Glutathione (B108866) S-Transferase Involvement in Metabolic Resistance

Esterases and glutathione S-transferases (GSTs) are other key enzyme families involved in insecticide detoxification. Esterases can hydrolyze ester bonds, while GSTs conjugate xenobiotics with glutathione, facilitating their excretion. In Sitophilus zeamais, synergism studies with diethyl maleate (B1232345) (DEM) and triphenyl phosphate (B84403) (TPP) suggested the involvement of esterases and GSTs in indoxacarb action and resistance bioone.orgresearchgate.netnih.gov. In Helicoverpa armigera, increased carboxyl esterase (CarE) activity was observed in the IND-SEL population, and synergism with S,S,S-tributyl phosphorothioate (B77711) (a GST inhibitor) showed a ratio of 1.82, indicating a role for these enzymes nih.govresearchgate.net. Studies on Spodoptera littoralis also indicated increased esterase and GST activity in resistant strains oup.comoup.com. In Choristoneura rosaceana, the apple population exhibited significant synergism with DEM (synergistic ratio 7.7) and DEF (synergistic ratio 285.6), suggesting a complex resistance involving esterases and GSTs nih.gov.

Target-Site Resistance: Sodium Channel Mutations (e.g., F1845Y, V1848I)

A significant mechanism of indoxacarb resistance involves alterations at the target site, specifically mutations within the voltage-gated sodium channel (VGSC). Indoxacarb acts by blocking these channels, and specific amino acid substitutions can reduce the insecticide's binding affinity. The most commonly identified mutations conferring indoxacarb resistance are F1845Y and V1848I, located in domain IV, segment 6 (IVS6) of the VGSC nih.govnih.govresearchgate.netmdpi.comresearchgate.netnih.govljmu.ac.ukfrontiersin.org. These mutations have been found in various lepidopteran pests, including Plutella xylostella (diamondback moth), where resistance ratios of up to 870-fold were correlated with the frequencies of these mutations nih.govnih.gov. Similar mutations have been identified in Tuta absoluta (tomato leafminer), with resistance ratios reaching 1794-fold, strongly associated with the F1845Y and V1848I mutations researchgate.netfrontiersin.org. Spodoptera exigua (beet armyworm) has also shown resistance linked to the V1848I mutation mdpi.com. These target-site modifications are considered a primary driver of high-level resistance to indoxacarb and related sodium channel blockers.

Table 1: Sodium Channel Mutations Associated with Indoxacarb Resistance

| Mutation | Amino Acid Change | Affected Insect Species | Reference(s) |

| F1845Y | Phenylalanine to Tyrosine | Plutella xylostella | nih.govnih.govresearchgate.netljmu.ac.uk |

| V1848I | Valine to Isoleucine | Plutella xylostella | nih.govnih.govmdpi.comresearchgate.netljmu.ac.uk |

| Spodoptera exigua | mdpi.com | ||

| Tuta absoluta | researchgate.netfrontiersin.org | ||

| Liriomyza trifolii | mdpi.com |

Behavioral Resistance to Indoxacarb in Insect Populations

Behavioral adaptations can also contribute to indoxacarb resistance by reducing the insect's exposure to the insecticide. In Sitophilus zeamais (maize weevil), resistant populations exhibited behavioral avoidance, spending more time in untreated areas to reduce contact with indoxacarb bioone.orgresearchgate.netnih.gov. Such alterations in locomotory behavior can compromise the efficacy of insecticide applications. While less studied compared to biochemical and target-site mechanisms, behavioral shifts represent an important evolutionary response that can complement physiological resistance.

Inheritance Patterns and Fitness Costs Associated with Indoxacarb Resistance

The inheritance of indoxacarb resistance can vary among species. In Spodoptera littoralis, resistance was found to be autosomal and partially recessive, controlled by multiple genes, with an estimated realized heritability of 0.21 oup.comoup.com. In Helicoverpa armigera, resistance was reported as autosomal and incompletely dominant, conferred by more than one locus nih.gov.

Importantly, the evolution of resistance is often associated with fitness costs, which can limit the spread of resistance in the absence of insecticide selection pressure. In Helicoverpa armigera, an IND-SEL population showed a reduced relative fitness of 0.67, characterized by lower growth rates and fecundity nih.govresearchgate.net. Spodoptera littoralis resistant strains displayed a relative fitness of 0.80, with prolonged developmental periods and reduced longevity oup.comoup.com. Similarly, Heliothis virescens resistant strains exhibited reduced egg laying, hatching rates, population growth rates, and larval development times researchgate.net. These fitness costs can provide a basis for resistance management strategies, such as rotating insecticides or implementing refuges with susceptible individuals.

Table 2: Fitness Costs Associated with Indoxacarb Resistance

| Insect Species | Resistance Level/Strain | Fitness Parameter Affected | Relative Fitness | Reference(s) |

| Helicoverpa armigera | IND-SEL | Lower growth rate, lower fecundity | 0.67 | nih.govresearchgate.net |

| Spodoptera frugiperda | Ind-SEL | Longer larval developmental time, extended pupal duration, shorter adult longevity, lower fecundity | Not specified | researchgate.netmdpi.com |

| Spodoptera littoralis | Indoxa-SEL | Increased preovipositional period, prolonged egg, larval, pupal, preadult, adult, and total longevity periods | 0.80 | oup.comoup.com |

| Heliothis virescens | Selected strains | Reduced egg laying, lower hatch percentage, lower population growth rates, longer larval development | Not specified | researchgate.net |

| Helicoverpa armigera | UN1U3-10 strain | Fitness cost indicated by stability analysis | Not specified | nih.gov |

Cross-Resistance Dynamics with Other Insecticide Classes

Resistance to indoxacarb can sometimes confer cross-resistance to other insecticides, particularly those with similar modes of action, or lead to negative cross-resistance (increased susceptibility). In Helicoverpa armigera, the IND-SEL population showed increased susceptibility to methoxyfenozide (B170004) and abamectin (B1664291) nih.govresearchgate.net. Conversely, the UN1U3-10 strain exhibited a 5-fold reduced sensitivity to chlorantraniliprole (B1668704) but no cross-resistance to emamectin (B195283) benzoate (B1203000) or spinetoram (B1464634) nih.gov. Spodoptera frugiperda populations resistant to indoxacarb displayed high cross-resistance to deltamethrin (B41696) (31.23-fold) but very low or negligible cross-resistance to chlorantraniliprole, emamectin benzoate, and methoxyfenozide researchgate.netmdpi.com. These varied cross-resistance patterns highlight the importance of careful insecticide rotation and integrated pest management (IPM) strategies to mitigate the development and spread of resistance.

Table 3: Cross-Resistance Patterns with Indoxacarb

| Resistant Insect Species | Indoxacarb Resistance Leads To: | Reference(s) |

| Helicoverpa armigera | Increased susceptibility to methoxyfenozide and abamectin | nih.govresearchgate.net |

| Helicoverpa armigera | 5-fold reduced sensitivity to chlorantraniliprole; no cross-resistance to emamectin benzoate, spinetoram | nih.gov |

| Spodoptera frugiperda | High cross-resistance to deltamethrin (31.23-fold); low/negligible cross-resistance to chlorantraniliprole, emamectin benzoate, methoxyfenozide | researchgate.netmdpi.com |

| Spodoptera exigua | Moderate resistance to indoxacarb and emamectin benzoate in chlorantraniliprole-resistant populations | researchgate.net |

Table 4: Synergism Ratios of Indoxacarb with Detoxification Enzyme Inhibitors

| Insect Species/Strain | Synergist | Enzyme Class Involved | Synergistic Ratio (SR) | Reference(s) |

| Helicoverpa armigera (IND-SEL population) | PBO | Cytochrome P450 | 2.54 | nih.govresearchgate.net |

| Helicoverpa armigera (IND-SEL population) | TPP | Not specified | 1.82 | nih.govresearchgate.net |

| Spodoptera frugiperda (Indox-SEL population) | PBO | Cytochrome P450 | 2.39 | nih.gov |

| Choristoneura rosaceana (apple population) | PBO | Cytochrome P450 | 9.6 | nih.gov |

| Choristoneura rosaceana (apple population) | DEM | Glutathione S-Transferase | 7.7 | nih.gov |

| Choristoneura rosaceana (apple population) | DEF | Esterase | 285.6 | nih.gov |

| Helicoverpa armigera (UN1U3-10 strain) | PBO | Cytochrome P450 | ~10-fold suppression | nih.gov |

| Sitophilus zeamais (Canarana-MT population) | PBO | Cytochrome P450 | Significantly increased mortality | bioone.orgresearchgate.net |

Compound Names Mentioned:

(R)-Indoxacarb

Metaflumizone

Methoxyfenozide

Abamectin

Chlorantraniliprole

Emamectin benzoate

Spinetoram

Cry1A

Cry2A

Vip3A

Deltamethrin

Spinosad

Chlorfenapyr

Fipronil

Alpha-cypermethrin

Piperonyl butoxide (PBO)

Diethyl maleate (DEM)

S,S,S-tributyl phosphorothioate

DEF (S,S-dibutyl phosphorodithioate)

DCJW (active metabolite of indoxacarb)

Environmental Fate and Persistence of Indoxacarb and Its Enantiomers

Degradation Kinetics in Soil and Aquatic Environments

The degradation of indoxacarb (B177179) is influenced by environmental conditions, including soil type, pH, and the presence of microorganisms and sunlight. In aerobic soils, indoxacarb is considered moderately persistent, with reported half-lives ranging from less than one day to 693 days. piat.org.nz Degradation is slower in anaerobic soil conditions, with a half-life in the total system reported at 186 days. piat.org.nz Studies have found that the degradation rates of the active S-enantiomer (DPX-KN128) and the inactive R-enantiomer (IN-KN127) are equivalent in aerobic soils. piat.org.nz

In aquatic environments, degradation is more rapid in near-neutral aerobic systems, with half-lives ranging from 18 to 34 days. piat.org.nzepa.gov However, under anaerobic aquatic conditions, indoxacarb is persistent. piat.org.nzepa.gov

Hydrolysis is a significant pathway for the dissipation of indoxacarb, particularly in neutral and alkaline environments. aptuitivcdn.compiat.org.nz The rate of hydrolysis is highly dependent on pH, increasing as the pH becomes more alkaline. aptuitivcdn.compiat.org.nz Chiral analysis has demonstrated that the R-enantiomer of indoxacarb hydrolyzes in sterile water at the same rate as the S-enantiomer. fao.org At a pH of 5, the half-life is estimated to be around 500-607 days, indicating that hydrolysis is not a significant degradation route under acidic conditions. aptuitivcdn.compiat.org.nz In contrast, the half-life decreases dramatically to approximately 22-38 days at a neutral pH of 7 and to as little as 0.25-1 day at an alkaline pH of 9. aptuitivcdn.compiat.org.nz At pH 9, the major degradation products identified are IN-KT413 and IN-MF014. piat.org.nz

| Indoxacarb Mixture | pH 5 Half-Life (Days) | pH 7 Half-Life (Days) | pH 9 Half-Life (Days) | Source |

|---|---|---|---|---|

| DPX-JW062 (50:50) | ~500 | 38 | 1 | aptuitivcdn.compiat.org.nz |

| DPX-MP062 (75:25) | 607 | 22 | 0.25 | piat.org.nz |

Photodegradation is a major route of dissipation for indoxacarb in aquatic environments but is considered to play only a minor role in its degradation in soil. aptuitivcdn.compiat.org.nz In water, radiolabeled indoxacarb was observed to degrade rapidly under simulated sunlight, with an aqueous photolysis half-life of 3.16 days. aptuitivcdn.com This rapid degradation suggests a low potential for persistence and chronic exposure in aquatic systems. aptuitivcdn.com Research indicates that both the R-enantiomer and the S-enantiomer degrade photolytically in sterile water at the same rate. fao.org In contrast, soil photolysis studies found that degradation was slow, with a calculated half-life of 139 days under natural sunlight. aptuitivcdn.com A number of photolytic transformation products have been identified, including carbon dioxide. fao.org

Adsorption, Desorption, and Mobility in Soil Systems

Indoxacarb exhibits low mobility in soil systems due to its tendency to bind to soil particles. regulations.gov This is characterized by a high soil sorption coefficient (Koc) ranging from 2200 to 9400 and a low water solubility of 0.2 mg/L. aptuitivcdn.compiat.org.nz These properties, combined with a high log Kow of 4.6, indicate a strong tendency for indoxacarb to partition from water to soil, resulting in a low probability of leaching into groundwater. aptuitivcdn.comregulations.govpiat.org.nz

Field and laboratory studies confirm this limited mobility. Leaching studies on soil columns showed that the vast majority of applied indoxacarb and its degradates remained in the top 15 cm of soil. aptuitivcdn.comfao.org One study found that 70-75% of applied indoxacarb was retained in the top 10 cm of sandy loam soil. researchgate.net Another investigation across acid, alkali, and neutral soils showed that between 76% and 84% of the applied amount was retained in the top 0-10 cm layer, with no residues detected in the leachate, suggesting no potential for groundwater contamination through leaching. nih.gov The degradation product IN-JT333 also exhibits low mobility. regulations.govepa.gov

| Soil Type | Adsorption Kd (mL/g) | Source |

|---|---|---|

| Myaka Sand | 29.1 | epa.gov |

| Donna Sandy Clay Loam | 25.3 | epa.gov |

| Chino Loam | 110.9 | epa.gov |

| Tama Silt Loam | 47.5 | epa.gov |

Dissipation Patterns in Agricultural Matrices (e.g., plant foliage, crop commodities)

On plant surfaces, indoxacarb degrades moderately rapidly. aptuitivcdn.com Studies on various vegetable crops have shown that the time for 50% of the chemical to disappear (DT50) from leaves and fruits ranges from 2 to 34 days, with an average of 18 days. aptuitivcdn.com The dissipation follows first-order kinetics. nih.gov The rate of dissipation can be influenced by the crop type, environmental conditions, and the specific plant part. nih.govuwi.edu For example, half-lives in cabbage have been reported to be between 2.8 and 4.6 days, while in soil from the same trial, half-lives were much longer, ranging from 23 to 35 days. researchgate.net In amaranth, the half-life was found to be between 12.5 and 13.2 hours. uwi.edu In paddy field ecosystems, indoxacarb dissipated rapidly, with a DT50 of less than 9 days in paddy water, paddy soil, and rice straw. nih.gov

| Matrix | Half-Life (DT50) | Source |

|---|---|---|

| Vegetable Leaves and Fruits (Average) | 18 days | aptuitivcdn.com |

| Cabbage | 2.8 - 4.6 days | researchgate.net |

| Tomato | 1.55 - 2.76 days | nih.gov |

| Paddy Water | 0.5 - 1.1 days | nih.gov |

| Paddy Soil | 3.0 - 8.4 days | nih.gov |

| Amaranth Leaves | 12.5 - 13.2 hours | uwi.edu |

| Radish Leaves | 2.6 - 8.0 days | researchgate.net |

Environmental Transformation Products and Their Characteristics

The degradation of indoxacarb in the environment leads to the formation of several transformation products, or metabolites. nih.gov The persistence of these products varies significantly. piat.org.nz One of the major initial degradates formed through microbial degradation in aerobic soil is IN-JT333. aptuitivcdn.compiat.org.nz Other identified metabolites include IN-KT413, IN-MK638, IN-KG433, IN-JU873, and IN-MK643. piat.org.nz

The persistence of these degradates differs, influencing their potential environmental impact. For instance, IN-KT413 and IN-MK638 are considered non-persistent, with DT50 values ranging from 1.3 to 16.2 days. piat.org.nz IN-KG433 and IN-JU873 are classified as non-persistent to moderately persistent, with DT50 values of 10.5 to 58.7 days. piat.org.nz In contrast, the metabolite IN-MK643 is persistent in soil, with a DT50 ranging from 141.5 to 346.6 days. piat.org.nz Another identified transformation product is (4-trifluoromethoxy)phenyl urea. nih.gov

| Transformation Product | Persistence Classification | Half-Life (DT50) in Days | Source |

|---|---|---|---|

| IN-JT333 | Non-persistent | 8 - 12 | piat.org.nz |

| IN-KT413 | Non-persistent | 1.3 - 16.2 | piat.org.nz |

| IN-MK638 | Non-persistent | 1.3 - 16.2 | piat.org.nz |

| IN-KG433 | Non-persistent to Moderately Persistent | 10.5 - 58.7 | piat.org.nz |

| IN-JU873 | Non-persistent to Moderately Persistent | 10.5 - 58.7 | piat.org.nz |

| IN-MK643 | Persistent | 141.5 - 346.6 | piat.org.nz |

Ecotoxicological Investigations of Indoxacarb on Non Target Organisms

Impact on Aquatic Invertebrates and Fish Populations

Indoxacarb (B177179) is recognized as highly toxic to aquatic invertebrates, with potential for long-lasting effects. mdpi.com It is classified as having a moderate to high risk to freshwater and marine fish and aquatic insects. nih.govresearchgate.net Studies have shown that even at environmentally relevant concentrations, indoxacarb can have significant sublethal effects on aquatic life. ulisboa.pt

Sublethal Effects on Growth and Development in Model Aquatic Species

Chronic exposure to indoxacarb has been found to compromise the growth and development of various aquatic organisms. In the non-biting midge Chironomus riparius, chronic exposure resulted in decreased larval growth and delayed emergence of both males and females. ulisboa.ptresearchgate.netnih.gov However, in one study, the percentage of emerged adults was not significantly affected. ulisboa.pt Similarly, exposure to indoxacarb can induce locomotory impairments in the larvae of the damselfly Ischnura senegalensis, which could ultimately reduce their survival rate in natural habitats. mdpi.com

Research on the zebrafish (Danio rerio) revealed that the bioaccumulation of indoxacarb enantiomers is enantioselective, with a preferential accumulation of the (R)-indoxacarb enantiomer. oup.com The bioconcentration factor for this compound was found to be approximately 13 times higher than that for the S-indoxacarb enantiomer. oup.com

| Model Species | Endpoint | Observed Effect | Citation |

|---|---|---|---|

| Chironomus riparius (Midge) | Growth & Development | Chronic exposure compromised growth and delayed emergence. | ulisboa.ptresearchgate.netnih.gov |

| Ischnura senegalensis (Damselfly) | Behavior | Induced abnormal body gestures and significant locomotory impairments in larvae. | mdpi.com |

| Danio rerio (Zebrafish) | Bioaccumulation | Preferential bioaccumulation of the (-)-R-indoxacarb enantiomer. | oup.com |

Oxidative Stress and Detoxification Enzyme Responses in Aquatic Organisms

Indoxacarb exposure can induce oxidative stress and trigger detoxification responses in aquatic organisms. In zebrafish, it has been shown to cause oxidative stress toxicity in the liver. researchgate.net Studies on the common carp (B13450389) (Cyprinus carpio) indicated that indoxacarb exposure led to interference in inflammation and oxidative stress, as evidenced by changes in the expression of antioxidant-related genes such as superoxide (B77818) dismutase (SOD) and catalase (CAT). sci-hub.se The gills, being the first point of contact, showed more evident oxidative stress effects compared to the liver or kidney. sci-hub.se

In the aquatic midge Chironomus riparius, short-term exposure altered the activity of detoxification enzymes. mdpi.com Glutathione-S-transferase (GST) was identified as the most sensitive biomarker for indoxacarb exposure, highlighting its crucial role in the detoxification process for this organism. researchgate.netnih.gov Additionally, changes in lactate (B86563) dehydrogenase (LDH) and glutathione (B108866) peroxidase (GPx) activities were observed. researchgate.netnih.gov Similarly, transcriptome analyses in Ischnura senegalensis larvae suggested that at lower concentrations, the organism attempts to detoxify indoxacarb with the help of the cytochrome P450 gene. mdpi.com

| Organism | Biomarker/Response | Observed Effect | Citation |

|---|---|---|---|

| Danio rerio (Zebrafish) | Oxidative Stress | Caused oxidative stress toxicity in the liver. | researchgate.net |

| Cyprinus carpio (Common Carp) | Gene Expression (SOD, CAT) | Altered expression of antioxidant genes, particularly in the gills. | sci-hub.se |

| Chironomus riparius (Midge) | Detoxification Enzymes | Increased activity of Glutathione-S-transferase (GST), Lactate Dehydrogenase (LDH), and Glutathione Peroxidase (GPx). | ulisboa.ptresearchgate.netnih.gov |

| Ischnura senegalensis (Damselfly) | Detoxification Gene | Involvement of cytochrome P450 gene in detoxification at lower concentrations. | mdpi.com |

Effects on Terrestrial Non-Target Arthropods and Beneficial Insects

The impact of indoxacarb on terrestrial non-target organisms is a significant concern for maintaining ecological balance in agricultural landscapes. hilarispublisher.com

Toxicity to Pollinator Species and Natural Enemies

Indoxacarb poses a notable hazard to various beneficial insects. It is classified as highly toxic to honey bees (Apis mellifera) through direct contact. austinpublishinggroup.comepa.gov Field data have shown significant mortality in honey bees exposed to sprayed foliage. epa.gov However, the hazard is considered minimal once the spray has dried on the plant surfaces. aces.edu

Beyond pollinators, an unacceptable hazard exists for other beneficial arthropods, including parasitic wasps, ants, and predatory pirate bugs. apvma.gov.au Studies on the predator Orius insidiosus showed intermediate toxicity from indoxacarb. mdpi.com Conversely, research on the big-eyed bug, Geocoris punctipes, a predator of pest eggs and larvae, found that its susceptibility to indoxacarb was very similar to that of the target pest, the tarnished plant bug (Lygus lineolaris). bugwood.org This lack of selectivity raises concerns for integrated pest management (IPM) programs. bugwood.org

| Species | Role | Observed Effect | Citation |

|---|---|---|---|

| Apis mellifera (Honey Bee) | Pollinator | Highly toxic upon direct contact; hazard is minimal once spray has dried. | austinpublishinggroup.comepa.govaces.edu |

| Parasitic Wasps | Natural Enemy | Considered an unacceptable hazard. | apvma.gov.au |

| Orius insidiosus (Pirate Bug) | Natural Enemy | Demonstrated intermediate toxicity. | mdpi.com |

| Geocoris punctipes (Big-eyed Bug) | Natural Enemy | Topical susceptibility was very similar to a target pest species. | bugwood.org |

Impact on Soil Arthropod and Earthworm Communities

In the soil environment, indoxacarb residues have been reported to exhibit a low to moderate risk to arthropods and earthworms. nih.govresearchgate.net Risk assessment values for earthworms were generally found to be in the low-risk range. frontiersin.org Studies on the metabolites of indoxacarb, such as IN-JT333 and IN-KG433, also indicated they are not expected to be a hazard to earthworms. apvma.gov.au

However, the impact can vary depending on the ecosystem. A study conducted in a rice cropping system revealed that the application of indoxacarb, particularly in combination with fipronil, caused a significant reduction in the population of collembolans (springtails), which are key components of the soil food web. amazonaws.com This highlights the potential for adverse impacts on soil biodiversity and health, emphasizing the need for careful consideration of pest management strategies. amazonaws.com

Biochemical and Physiological Biomarker Responses in Exposed Non-Target Organisms

Exposure to indoxacarb can elicit a range of biochemical and physiological responses in non-target organisms, which serve as important biomarkers for assessing ecotoxicological effects.

A comprehensive study on the terrestrial snail Theba pisana exposed to environmentally relevant concentrations of indoxacarb revealed significant physiological and biochemical changes. nih.govdntb.gov.uaresearchgate.net The exposure led to a reduction in food intake and growth, along with alterations in biomarkers of oxidative stress. nih.govdntb.gov.ua While lipid peroxidation (LPO) levels initially decreased, they increased with longer exposure times. nih.gov The content of reduced glutathione (GSH) was lower in all treated snails. nih.govdntb.gov.ua Conversely, the activities of several antioxidant and detoxification enzymes, including catalase (CAT), glutathione-S-transferase (GST), and glutathione peroxidase (GPx), were elevated. nih.govdntb.gov.ua Acetylcholinesterase (AChE) activity, a biomarker for neurotoxicity, showed fluctuations between inhibition and induction. dntb.gov.uaresearchgate.net

In aquatic organisms, similar biomarker responses have been documented. As mentioned previously, GST was a sensitive biomarker in C. riparius, with its activity increasing upon exposure. researchgate.netnih.gov In the cowpea weevil, Callosobruchus maculatus, exposure to indoxacarb resulted in a decrease in superoxide dismutase (SOD) activity while slightly reducing lipid peroxidation. ekb.eg These varied biomarker responses across different species underscore the complex interactions between indoxacarb and the physiological systems of non-target organisms. nih.govresearchgate.netekb.eg

| Biomarker | Organism | Observed Response | Citation |

|---|---|---|---|

| Food Intake & Growth | Theba pisana (Land Snail) | Significantly reduced after 28 days of treatment. | nih.govdntb.gov.ua |

| Lipid Peroxidation (LPO) | Theba pisana (Land Snail) | Decreased after 7-14 days, but increased after 21-28 days. | nih.govdntb.gov.ua |

| Glutathione (GSH) | Theba pisana (Land Snail) | Lower content at all exposure times. | nih.govdntb.gov.ua |

| Catalase (CAT) | Theba pisana (Land Snail) | Significantly enhanced activity throughout the experimental time. | nih.govdntb.gov.ua |

| Glutathione Peroxidase (GPx) | Theba pisana (Land Snail) | Significantly increased activity after 7, 14, and 21 days. | nih.gov |

| Glutathione-S-Transferase (GST) | Theba pisana (Land Snail) | Elevated activity in treated snails. | dntb.gov.ua |

| Glutathione-S-Transferase (GST) | Chironomus riparius (Midge) | Increased activity; most sensitive biomarker for this species. | researchgate.netnih.gov |

| Acetylcholinesterase (AChE) | Theba pisana (Land Snail) | Fluctuations between a decrease and an increase in activity. | dntb.gov.uaresearchgate.net |

| Superoxide Dismutase (SOD) | Callosobruchus maculatus (Cowpea Weevil) | Decreased activity compared to control. | ekb.eg |

Ecotoxicological Implications of Commercial Formulations versus Active Ingredient

The ecotoxicological assessment of a pesticide is a complex process where the distinction between the active ingredient (AI) and its commercial formulation is of critical importance. While regulatory testing often focuses on the toxicity of the technical grade active ingredient, the products used in agriculture and other settings are complex mixtures containing the AI along with various other substances collectively known as adjuvants or "inert" ingredients. These additional components—such as solvents, surfactants, and stabilizers—are added to enhance the product's stability, mixability, and efficacy. However, they can also significantly alter the bioavailability, persistence, and ultimate toxicity of the active ingredient to non-target organisms. nih.govresearchgate.net Consequently, evaluating the ecotoxicological impact of the complete commercial formulation is essential for a realistic assessment of its environmental risk. nih.gov

Research into indoxacarb demonstrates that its various formulations can exhibit different toxicological profiles compared to the technical grade active ingredient alone. These differences are apparent across a range of non-target species, from aquatic invertebrates and fish to terrestrial insects.

Studies on aquatic organisms have highlighted the variable impact of different indoxacarb formulations. For instance, comparative toxicity tests on the bluegill sunfish (Lepomis macrochirus) showed that the fish was similarly sensitive to the technical grade active constituent (TGAC) and a 30WG (Water Dispersible Granule) formulation, with both being classified as highly toxic. apvma.gov.au However, a 150SC (Suspension Concentrate) formulation of indoxacarb resulted in no mortality or sublethal effects in bluegills at comparable concentrations. apvma.gov.au In contrast, for the rainbow trout (Oncorhynchus mykiss), the 30WG formulation was found to be highly to very highly toxic, while the TGAC was classified as highly toxic, suggesting a potential increase in toxicity due to the formulation's components. apvma.gov.au

The U.S. Environmental Protection Agency has also noted that different formulations and isomer mixtures can present varying degrees of risk. regulations.gov For freshwater fish, a 30WG formulation of an earlier technical mixture (DPX-MP062) was found to be moderately to highly toxic. regulations.gov Such findings underscore that the "inert" ingredients in a formulation can influence the exposure and uptake of the active ingredient in aquatic environments.

Table 1: Comparative Acute Toxicity of Indoxacarb Active Ingredient (TGAC) and Commercial Formulations to Aquatic Organisms

| Species | Test Substance | 96-hour LC50 (mg a.i./L) | Toxicity Class | Source |

|---|---|---|---|---|

| Rainbow Trout (Oncorhynchus mykiss) | Indoxacarb TGAC | 0.65 | Highly Toxic | regulations.gov |

| 30WG Formulation | Not Specified | Highly to Very Highly Toxic | apvma.gov.au | |

| Bluegill Sunfish (Lepomis macrochirus) | Indoxacarb TGAC | 0.89 | Highly Toxic | apvma.gov.au |

| 30WG Formulation | 0.35 | Highly Toxic | apvma.gov.au | |

| 150SC Formulation | >0.85 (No mortality) | - | apvma.gov.au |

LC50 (Lethal Concentration 50%) is the concentration of a chemical which kills 50% of a test population.

The influence of formulations is also significant for non-target terrestrial organisms. A study comparing a commercial emulsifiable concentrate (EC) formulation of indoxacarb with a novel indoxacarb-loaded nanoemulsion highlighted a dramatic difference in toxicity to Harmonia axyridia, a beneficial predatory lady beetle. nih.gov The commercial EC formulation, which contains organic solvents and surfactants to improve performance, demonstrated high acute contact toxicity to the predator. nih.gov In contrast, the specialized nanoemulsion formulation, designed for controlled release, was found to be significantly safer for H. axyridia, showing minimal toxicity at similar effective concentrations. nih.gov This suggests that advanced formulation technology could potentially mitigate some of the adverse effects on beneficial insects.

**Table 2: Comparative Acute Contact Toxicity of Indoxacarb Formulations to the Non-Target Predator *Harmonia axyridia***

| Formulation Type | Concentration (µg/mL) | Mortality Rate (%) | Source |

|---|---|---|---|

| Commercial EC | 12.5 | 43 | nih.gov |

| 25 | Not specified | - | |

| 50 | Not specified | - | |

| 100 | Not specified | - | |

| 200 | 100 | nih.gov | |

| PU/SA Nanoemulsion | 12.5 | Non-toxic | nih.gov |

| 20 | Non-toxic | nih.gov | |

| 50 | Non-toxic | nih.gov |

EC (Emulsifiable Concentrate); PU/SA (Polyurethane/Sodium Alginate)

The type of formulation plays a crucial role. Emulsifiable concentrate (EC) formulations, for example, are designed to create a stable emulsion in water and often contain solvents and surfactants to enhance the wetting and spreading of the pesticide on leaf surfaces. thepharmajournal.comd-nb.info While this improves efficacy against target pests, these same properties can facilitate the penetration of the active ingredient into non-target organisms, potentially increasing their toxicity. nih.gov Studies have shown that the physicochemical properties of the spray solution, such as surface tension and pH, differ between EC, suspension concentrate (SC), and water-dispersible granule (WG) formulations, which in turn affects their biological activity. thepharmajournal.com

Advanced Analytical Methodologies for Indoxacarb Residue Analysis

Chromatographic Techniques for Separation and Quantification of Indoxacarb (B177179) and (R)-Enantiomer

Chromatographic methods are fundamental for separating indoxacarb from complex matrices and quantifying its presence. Enantioselective chromatography is particularly important for indoxacarb, as its insecticidal activity is primarily attributed to the (S)-enantiomer, while the (R)-enantiomer is less active.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS has emerged as a powerful tool for the analysis of indoxacarb residues due to its high sensitivity, selectivity, and capability for both qualitative and quantitative analysis. For enantiomeric separation, chiral stationary phases are employed.

Enantioselective LC-MS/MS: Research has demonstrated the development of convenient and precise chiral LC-MS/MS methods for measuring indoxacarb enantiomers in matrices like cucumber and tomato. These methods typically utilize reversed-phase chiral columns, such as Chiralpak AD-RH or Chiralpak AS-H, with mobile phases consisting of acetonitrile (B52724) or hexane (B92381) mixed with ethanol (B145695) or other modifiers nih.govresearchgate.net. These techniques allow for the separation and quantification of both the (R)- and (S)-enantiomers of indoxacarb. Studies have shown that the degradation of indoxacarb enantiomers can be enantioselective, with the (S)-enantiomer often degrading faster than the (R)-enantiomer in certain matrices nih.gov. For instance, the half-lives of (S)-indoxacarb in cucumber and tomato were reported as 3.0 and 5.9 days, respectively, while those for (R)-indoxacarb were 7.3 and 12.2 days nih.gov.

Non-Chiral LC-MS/MS: In many residue analysis studies, indoxacarb is quantified as a sum of both enantiomers using standard reversed-phase LC-MS/MS methods. These methods often employ C18 columns with mobile phases comprising water and acetonitrile or methanol (B129727), often with additives like formic acid or ammonium (B1175870) acetate (B1210297) researchgate.netresearchgate.netnih.govjfda-online.com. LC-MS/MS provides excellent sensitivity, with limits of quantification (LOQs) reported as low as 0.002 mg/kg in some studies researchgate.netmdpi.com. For example, an LC-MS/MS method developed for animal and aquatic products used a Gemini-NX C18 column and achieved LOQs ranging from 2 to 20 µg/kg nih.gov. Another study on medicinal herbs reported an LOQ of 0.01 mg/kg for indoxacarb using LC-MS/MS mdpi.com.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Approaches

GC-MS/MS is also utilized for indoxacarb residue analysis, particularly for matrices where it is amenable to GC separation.

GC-MS/MS Analysis: GC-MS/MS methods typically involve extraction and cleanup steps followed by analysis using capillary columns like DB-5MS. The method's sensitivity is demonstrated by LOQs often reported around 0.01 mg/kg mdpi.comepa.gov. For instance, a GC-MS/MS method developed for medicinal herbs reported an LOQ of 0.01 mg/kg and recoveries between 74.1% and 105.9% mdpi.com. However, GC-MS/MS can be susceptible to matrix effects, which may necessitate careful method optimization and validation mdpi.com.

GC-ECD Analysis: Gas chromatography with an electron capture detector (GC-ECD) is another technique used for indoxacarb analysis, offering good sensitivity for environmental samples like water, with LOQs reported as low as 0.05 ppb (0.05 µg/L) epa.gov. GC-ECD methods have also been applied to plant materials, with LOQs of 0.01 mg/kg reported researchgate.net.

Sample Preparation and Extraction Protocols for Diverse Environmental and Biological Matrices

Effective sample preparation is critical for accurate indoxacarb residue analysis. Protocols vary depending on the matrix, aiming to efficiently extract indoxacarb while minimizing interference.

Plant and Food Matrices: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for extracting indoxacarb from various food matrices, including wild garlic, cabbage, and medicinal herbs mdpi.commdpi.comresearchgate.netresearcher.life. Typically, samples are extracted with acetonitrile, often with the addition of water or acetic acid, followed by salting-out or solid-phase extraction (SPE) cleanup using cartridges like NH2, C18, or silica (B1680970) researchgate.netresearchgate.netmdpi.commdpi.com. For instance, extraction with acetonitrile and water (9:1, v/v) followed by salting-out with sodium chloride is a common initial step for soil samples epa.gov. In poultry matrices, extraction with acidified acetonitrile followed by hexane defatting and Oasis SPE cleanup is employed fao.org.

Environmental Matrices (Soil and Water): For soil samples, extraction with acetonitrile and water (9:1, v/v) is a standard procedure epa.gov. Water samples are often extracted with toluene (B28343) using GC-ECD, achieving LOQs of 0.05 ppb epa.gov. GC-MS analysis of soil samples also utilizes extraction, for example, with acetonitrile, followed by cleanup steps researchgate.netnih.gov.

Method Validation and Quality Assurance in Indoxacarb Residue Analysis

Rigorous method validation and quality assurance (QA) are essential to ensure the reliability of indoxacarb residue data. Key validation parameters include linearity, accuracy (recovery), precision (RSD), limit of detection (LOD), and limit of quantification (LOQ).

Validation Parameters:

Linearity: Calibration curves, typically with six-point matrix-matched standards, are used to assess linearity, with correlation coefficients (R²) generally exceeding 0.99 jfda-online.commdpi.commdpi.comnih.govnih.govresearchgate.net.

Accuracy and Precision: Recoveries for indoxacarb in various matrices generally fall within the acceptable range of 70–120% researchgate.netresearchgate.netnih.govmdpi.commdpi.comresearchgate.netresearcher.lifefao.orgnih.govnih.govnih.govresearchgate.net. Relative standard deviations (RSDs), reflecting precision, are typically reported to be less than 10% or 20% nih.govmdpi.commdpi.comresearchgate.netresearchgate.netnih.govnih.govresearchgate.netnih.gov.

Limits of Detection and Quantification: LODs are often reported in the range of 0.0006 to 0.035 mg/kg, while LOQs are typically between 0.002 and 0.1 mg/kg, depending on the method and matrix researchgate.netresearchgate.netnih.govmdpi.commdpi.comepa.govepa.govresearchgate.netresearchgate.netfao.org. For enantioselective analysis, LOQs for each enantiomer have been reported around 0.05 mg/kg researchgate.netresearchgate.net.

Quality Assurance: QA measures include the use of matrix-matched calibration standards to mitigate matrix effects, analysis of blank samples to check for contamination, and the inclusion of spiked samples at different levels to assess recovery and precision nih.govmdpi.commdpi.comepa.govnih.govnih.gov.

Detection of Indoxacarb Metabolites in Environmental Samples

Indoxacarb undergoes metabolic transformation in plants, animals, and the environment, yielding various metabolites. Analytical methods must also be capable of detecting these transformation products, which can sometimes be part of the residue definition for regulatory purposes.

Key Metabolites: A significant metabolite identified in various studies is DPX-JT333 (methyl 7-chloro-2,5-dihydro-2-[[[4-(trifluoromethoxy)phenyl]amino]carbonyl]indeno-[1,2-e] mdpi.comepa.govresearchgate.netoxadiazine-4a(3H)-carboxylate) epa.govfao.orgfao.org. Other metabolites like IN-MP819 have also been identified in animal metabolism studies epa.gov.

Analytical Approaches: LC-MS/MS is commonly used for the detection of indoxacarb metabolites due to its sensitivity and ability to distinguish structurally similar compounds fao.orgfao.orgepa.gov. Methods developed for parent indoxacarb can often be adapted to include metabolite analysis by monitoring additional specific precursor-product ion transitions in the MS/MS detector fao.orgepa.gov. For example, a method for indoxacarb in poultry matrices was developed to analyze indoxacarb, its R-enantiomer, and five metabolites, including IN-JT333, using LC-MS/MS fao.org. GC-MS/MS can also be employed for certain metabolites if they are sufficiently volatile and thermally stable epa.gov.

Structure Activity Relationship Sar and Rational Design of Indoxacarb Analogs

Elucidation of Key Structural Features for Insecticidal Activity

The insecticidal activity of indoxacarb (B177179) is intrinsically linked to its unique molecular architecture. Several key structural features are indispensable for its potent action against target pests.

The core of indoxacarb's activity lies in its tricyclic oxadiazine ring system . This heterocyclic scaffold is fundamental to the molecule's ability to block voltage-gated sodium channels in insects. The spatial arrangement of the atoms within this ring system is critical for proper binding to the receptor site.

Furthermore, the stereochemistry of the molecule plays a pivotal role. Indoxacarb is a chiral compound, existing as two enantiomers: (S)-indoxacarb (DPX-KN128) and (R)-indoxacarb (DPX-KN127). It is the (S)-enantiomer that is responsible for the insecticidal activity , while the (R)-enantiomer is considered inactive. This stereoselectivity highlights the precise three-dimensional fit required for the molecule to interact effectively with its target.

Indoxacarb itself is a pro-insecticide, meaning it is converted into a more active form within the insect's body. The N-carbomethoxy group is cleaved by insect enzymes to yield the N-decarbomethoxylated metabolite, IN-JT333 (also known as DCJW). nih.gov This bioactivation step is essential for the high insecticidal potency of indoxacarb, as the resulting metabolite exhibits a greater affinity for the sodium channel. nih.gov

Modification of Indenone and Benzene (B151609) Ring Substituents and Their Effects on Efficacy

The indenone and benzene rings of the indoxacarb molecule offer opportunities for structural modification to enhance insecticidal efficacy. Researchers have systematically introduced various substituents to probe their effects on activity.

Studies have shown that the presence of strong electron-withdrawing groups on the indenone ring can significantly enhance larvicidal activity. researchgate.net This is likely due to the alteration of the electronic properties of the tricyclic core, leading to improved interaction with the target receptor. For instance, analogs with substituents that decrease the electron density of the indenone moiety have demonstrated increased potency. researchgate.net

Similarly, modifications to the benzene ring attached to the carbamate (B1207046) nitrogen have been explored. The nature and position of substituents on this ring can influence the molecule's metabolic stability and its binding affinity. The trifluoromethoxy group at the 4-position of the benzene ring is a key feature of indoxacarb, and alterations to this group can have a profound impact on activity.

The following table summarizes the effects of some of these modifications:

| Modification Location | Substituent | Effect on Insecticidal Activity |

| Indenone Ring | Strong electron-withdrawing groups | Enhanced larvicidal activity researchgate.net |

| Benzene Ring | Alterations to the 4-trifluoromethoxy group | Significant impact on potency |

Computational Chemistry and Molecular Docking Studies of Indoxacarb-Receptor Interactions

Computational chemistry and molecular docking have become invaluable tools in understanding the molecular basis of indoxacarb's insecticidal action and in the rational design of new analogs. These in silico methods provide insights into the binding of indoxacarb to its target, the voltage-gated sodium channel.

Molecular docking studies have been employed to predict the binding mode of indoxacarb and its active metabolite within the sodium channel pore. These studies have identified key amino acid residues that are likely involved in the interaction. For example, in the voltage-gated sodium channel of the fall armyworm (Spodoptera frugiperda), indoxacarb is predicted to interact with residues such as Serine 1873, Tyrosine 1927, and Asparagine 1045 . These interactions, which may include hydrogen bonds and hydrophobic contacts, are crucial for stabilizing the ligand-receptor complex and blocking the channel.

These computational models help to explain the observed structure-activity relationships. For instance, the models can rationalize why the (S)-enantiomer is active while the (R)-enantiomer is not, by demonstrating a more favorable binding orientation for the active enantiomer. Furthermore, these models can be used to predict how modifications to the indoxacarb scaffold will affect its binding affinity, thereby guiding the synthesis of new and more potent analogs.

Design and Synthesis of Novel this compound Derivatives for Biological Evaluation

While this compound is the inactive enantiomer, research into its derivatives is a valid scientific pursuit for several reasons. Understanding why this enantiomer is inactive can provide further insights into the specific steric and electronic requirements of the receptor site. Moreover, it is conceivable that modifications to the (R)-enantiomer could potentially induce some level of biological activity, or that such derivatives could serve as useful tools for studying the sodium channel.

The synthesis of novel this compound derivatives involves stereoselective synthetic routes to ensure the desired chirality of the final product. These synthetic strategies often employ chiral catalysts or starting materials to control the formation of the stereocenter in the oxadiazine ring.

Once synthesized, these novel this compound derivatives are subjected to rigorous biological evaluation to determine their insecticidal activity. This typically involves bioassays against various insect pests, such as lepidopteran larvae. The results of these evaluations are then used to further refine the understanding of the structure-activity relationship and to guide the design of future generations of insecticides. While the primary focus remains on optimizing the active (S)-enantiomer, the study of (R)-enantiomer derivatives provides a more complete picture of the SAR of this important class of insecticides.

Computational Modeling and Cheminformatics in Indoxacarb Research

Quantitative Structure-Activity Relationship (QSAR) Models for Indoxacarb (B177179) Efficacy

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. In the field of insecticide discovery, QSAR is employed to predict the insecticidal efficacy of new chemical entities and to guide the synthesis of more potent analogues. While specific proprietary QSAR models for (R)-Indoxacarb are not publicly detailed, research on structurally related oxadiazine and pyrazoline insecticides provides insights into the key molecular descriptors that likely govern its insecticidal activity.

Studies on related insecticidal compounds have demonstrated the importance of several physicochemical parameters in determining their efficacy. These parameters often include electronic, steric, and hydrophobic properties of the molecule. For instance, QSAR analyses of new oxa(thia)diazolyl 3(2H)-pyridazinone derivatives, which share some structural similarities with the oxadiazine class, have shown that dipole moment, molar refractivity, and the logarithm of the partition coefficient (log P) are critical parameters for their chronic growth effects on insects. nih.gov The development of 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), has further refined the understanding of the structure-activity landscape by considering the three-dimensional arrangement of molecular fields. nih.gov These models help in visualizing the favorable and unfavorable regions for steric and electrostatic interactions, thereby guiding the design of more effective insecticides. nih.gov

Key Physicochemical Parameters Influencing Insecticidal Efficacy in this compound Analogues

| Parameter | Description | Influence on Efficacy |

|---|---|---|

| Log P | A measure of the hydrophobicity of a compound. | A balanced hydrophobicity is crucial for transport to the target site. |

| Dipole Moment | A measure of the polarity of a molecule. | Influences binding interactions with the target protein. |

| Molar Refractivity | Related to the volume of a molecule and its polarizability. | Can be indicative of the steric fit within the binding pocket. |

| Topological Indices | Numerical descriptors of molecular topology. | Can correlate with various biological activities. |

Predictive Modeling of Environmental Fate and Ecotoxicological Risk

Predictive models are crucial for assessing the environmental fate and ecotoxicological risks of pesticides like this compound before and after their registration. These models simulate the behavior of the chemical in various environmental compartments such as soil, water, and air, and predict its potential impact on non-target organisms. Regulatory agencies like the U.S. Environmental Protection Agency (EPA) utilize a suite of models to estimate environmental concentrations and subsequent risks.

For predicting the fate of Indoxacarb in soil and water, models such as the Pesticide Root Zone Model (PRZM) and the Exposure Analysis Modeling System (EXAMS) are commonly used. regulations.gov These models consider factors like the chemical's degradation rate, soil adsorption characteristics, and application methods to predict its runoff and leaching potential. regulations.gov Kinetic modeling has also been applied to understand the degradation pathways of Indoxacarb metabolites in soil, revealing that compounds like JT333 and MP819 have high affinity to soil and short half-lives. nih.gov Studies have shown that Indoxacarb has a low leaching potential, with a significant portion remaining in the topsoil layer. researchgate.netijcmas.com

The ecotoxicological risk to non-target organisms is also assessed using predictive models. These assessments consider the toxicity of Indoxacarb and its degradation products to various species. epa.gov For instance, the degradation product IN-MP819 has been shown to be more toxic to aquatic invertebrates than the parent compound. epa.gov A toxic equivalency (TEQ) approach may be used to assess the combined risk of the parent compound and its toxicologically relevant metabolites. regulations.gov

Environmental Fate Parameters of Indoxacarb

| Parameter | Value | Significance |

|---|---|---|

| Soil Half-life (DT50) | 4-9 days for metabolites JT333 and MP819 nih.gov | Indicates relatively rapid degradation in soil. |

| Soil Adsorption Coefficient (Koc) | >5000 L/kg for metabolites JT333 and MP819 nih.gov | High value suggests strong binding to soil particles and low mobility. |

| Leaching Potential | Low researchgate.netijcmas.com | Reduced risk of groundwater contamination. |

Molecular Dynamics Simulations of Indoxacarb Binding to Sodium Channels

Molecular dynamics (MD) simulations are powerful computational techniques that provide a dynamic view of the interactions between a ligand and its target protein at an atomic level. In the case of this compound, MD simulations have been instrumental in elucidating the binding mode of its active metabolite, N-decarbomethoxyllated JW062 (DCJW), to the voltage-gated sodium channel in insects. mdpi.comnih.gov

These simulations, often in conjunction with homology modeling to build a 3D structure of the insect sodium channel, have identified the putative binding site for DCJW within the inner pore of the channel. mdpi.comnih.gov The simulations reveal that DCJW binds in a state-dependent manner, showing a preference for the inactivated state of the channel. nih.gov This binding blocks the channel pore, leading to the disruption of nerve function and ultimately, the death of the insect. flyboss.com.auresearchgate.net

MD simulations have also identified key amino acid residues that are crucial for the binding of DCJW. These residues form a network of hydrophobic and electrostatic interactions with the insecticide molecule, stabilizing the bound complex. mdpi.comnih.gov For example, studies have highlighted the importance of residues in the DIII and DIV domains of the sodium channel. mdpi.com The binding energy of DCJW to the channel has been calculated using these simulations, providing a quantitative measure of the binding affinity. mdpi.com

Key Amino Acid Residues in the Sodium Channel Involved in this compound (DCJW) Binding

| Residue | Location | Type of Interaction |

|---|---|---|

| F1852 | Domain IV, S6 helix | Crucial for limiting access to the binding site. mdpi.com |

| V1021 | Domain II, S6 helix | Interacts with both DCJW and metaflumizone. mdpi.com |

| F984, L987, I1548, F1553 | Various domains | Contribute to the binding of both SCBIs and pyrethroids. mdpi.com |

Chemoinformatics Approaches for Screening and Lead Optimization

Cheminformatics encompasses a range of computational methods for storing, managing, analyzing, and modeling chemical and biological data. In the context of insecticide discovery, cheminformatics plays a vital role in the virtual screening of large compound libraries to identify potential new insecticidal scaffolds and in the optimization of lead compounds to improve their efficacy and safety profiles.

For a compound class like the oxadiazines, to which this compound belongs, cheminformatics approaches can be used to design and screen virtual libraries of analogues. researchgate.net Techniques such as pharmacophore modeling and 3D-QSAR can be used to build models of the ideal insecticide based on the known active compounds. nih.gov These models can then be used to search large databases of chemical structures for molecules that fit the required pharmacophoric features.

Role of R Indoxacarb in Integrated Pest Management Ipm and Resistance Management Strategies

Integration of Indoxacarb (B177179) into Broader Insecticide Resistance Management Programs

The foundation of integrating (R)-Indoxacarb into IRM programs lies in its classification by the Insecticide Resistance Action Committee (IRAC) as a Group 22A insecticide. wikipedia.orgufl.edu This classification signifies its unique target site—the voltage-gated sodium channels. nih.gov Effective IRM programs rely on the principle of rotating or alternating insecticides with different modes of action to prevent the selection of resistant individuals within a pest population. ufl.eduirac-online.org

By incorporating Indoxacarb into a rotation schedule, growers can reduce the selection pressure exerted by any single class of insecticides. For instance, after using an insecticide from a different group, such as spinosyns (Group 5) or diamides (Group 28), an application of Indoxacarb can control survivors who may have tolerance to the previous chemistry. This strategy disrupts the development of cross-resistance, where resistance to one insecticide confers resistance to another, often within the same chemical class. nih.gov

Table 1: Example of an Insecticide Rotation Program Incorporating Indoxacarb

| Application Window | IRAC Group | Mode of Action | Example Active Ingredient | Target Pest Example |

| Window 1 | 28 | Ryanodine receptor modulators | Chlorantraniliprole (B1668704) | Helicoverpa armigera |

| Window 2 | 22A | Voltage-gated sodium channel blockers | This compound | Helicoverpa armigera |

| Window 3 | 5 | Nicotinic acetylcholine (B1216132) receptor allosteric modulators | Spinosad | Helicoverpa armigera |

| Window 4 | 3A | Sodium channel modulators | Deltamethrin (B41696) | Helicoverpa armigera |

This table illustrates a simplified rotation strategy. The specific sequence and choice of insecticides should be adapted based on local conditions, pest pressures, and regional resistance management guidelines. irac-online.orgcroplife.org.au

Strategies for Delaying Resistance Development in Target Pest Populations

The widespread and repeated use of any effective insecticide can lead to the evolution of resistance. mdpi.com Several pest species have demonstrated the potential to develop resistance to indoxacarb, making proactive resistance management essential to preserve its efficacy. wikipedia.orgmdpi.com

Key strategies for delaying resistance include:

Rotation of MoA: As outlined previously, rotating Indoxacarb with insecticides from different IRAC groups is the cornerstone of resistance management. grdc.com.au Avoid using insecticides from the same group in consecutive applications against the same pest generation. irac-online.org

Adherence to Application Windows: Many regional resistance management strategies, such as those for the cotton industry, define specific windows for the application of certain insecticide groups to limit selection pressure on key pests like Helicoverpa armigera. irac-online.orgcottoninfo.com.au

Monitoring and Thresholds: Insecticides should only be applied when pest populations reach established economic thresholds. Regular monitoring of pest populations and their susceptibility to insecticides can provide early warnings of developing resistance. grdc.com.auoup.com

Avoiding Cross-Resistance: Research has shown high cross-resistance between indoxacarb and deltamethrin in some pest populations, such as the fall armyworm (Spodoptera frugiperda). mdpi.com Therefore, rotating these two specific chemistries should be avoided. Conversely, very low cross-resistance has been observed between indoxacarb and insecticides like chlorantraniliprole and emamectin (B195283) benzoate (B1203000), making them good rotation partners. mdpi.com